Product packaging for bicyclo[2.1.1]hexane-1-carbaldehyde(Cat. No.:CAS No. 2731008-08-3)

bicyclo[2.1.1]hexane-1-carbaldehyde

Cat. No.: B6233230
CAS No.: 2731008-08-3
M. Wt: 110.15 g/mol
InChI Key: BFNCOQPLXRBAAW-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-1-carbaldehyde (Chemical Formula: C7H10O, Molecular Weight: 110.15) is a synthetically valuable saturated bicyclic building block . It serves as a versatile intermediate for constructing novel sp3-rich chemical spaces in medicinal and agrochemistry . This scaffold is of significant interest for conformational rigidification, a strategy used to improve affinity, selectivity, and metabolic stability of drug molecules by presenting defined exit vectors . Specifically, disubstituted bicyclo[2.1.1]hexanes are investigated as rigid, three-dimensional bioisosteres (satisstitutes) for common flexible scaffolds like ortho-substituted phenyl rings and 1,3-disubstituted cyclopentanes . Replacing flat aromatic rings with these saturated bioisosteres can dramatically improve water solubility and reduce lipophilicity of lead compounds while retaining biological activity . The aldehyde functional group is a critical handle for further diversification, allowing researchers to readily oxidize it to a carboxylic acid or use it in reductive amination and other transformations to create a wide array of derivatives . Bicyclo[2.1.1]hexane modules are often synthesized via efficient photochemical [2+2] cycloaddition reactions, highlighting their accessibility as building blocks . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

2731008-08-3

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

bicyclo[2.1.1]hexane-1-carbaldehyde

InChI

InChI=1S/C7H10O/c8-5-7-2-1-6(3-7)4-7/h5-6H,1-4H2

InChI Key

BFNCOQPLXRBAAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2)C=O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 2.1.1 Hexane 1 Carbaldehyde and Analogous Systems

Photochemical Cycloaddition Strategies

Photochemical reactions, particularly [2+2] cycloadditions, represent a powerful tool for the construction of the strained bicyclo[2.1.1]hexane core. These methods leverage the energy of light to facilitate the formation of cyclobutane (B1203170) rings, which are integral to the bicyclic system.

Intramolecular Crossed [2+2] Photocycloadditions

Intramolecular crossed [2+2] photocycloadditions of appropriately substituted 1,5-diene precursors have proven to be a robust strategy for accessing the bicyclo[2.1.1]hexane skeleton. chemrxiv.orgnih.govrsc.org This approach involves the light-induced cyclization of a molecule containing two tethered alkene moieties.

The use of visible light in photocycloadditions offers a milder and more sustainable alternative to traditional UV irradiation. These methods often employ a photocatalyst that can absorb visible light and transfer the energy to the substrate, initiating the cyclization.

A notable visible-light-driven approach utilizes an iridium-based photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6, to facilitate the intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives. organic-chemistry.orgchemistryviews.org This method has been shown to produce 1,4-disubstituted bicyclo[2.1.1]hexanes in good to excellent yields. organic-chemistry.orgchemistryviews.org The reaction proceeds efficiently under irradiation with a high-power LED at 414 nm, with acetone (B3395972) being an effective solvent. chemistryviews.org This protocol exhibits broad substrate scope, tolerating various substituents on the aromatic ring and the alkyl chain. organic-chemistry.orgchemistryviews.org

SubstratePhotocatalystSolventYield (%)
2-(3-methylbut-3-en-1-yl)styreneIr(dFCF3ppy)2(dtbbpy)PF6Acetone96
2-(3-phenylprop-2-en-1-yl)styreneIr(dFCF3ppy)2(dtbbpy)PF6Acetone85
Methyl 2-(3-methylene-4-phenylbut-4-en-1-yl)benzoateIr(dFCF3ppy)2(dtbbpy)PF6Acetone78

This table presents a selection of substrates and their corresponding yields in the visible light-driven intramolecular crossed [2+2] photocycloaddition. Data compiled from multiple sources. organic-chemistry.orgchemistryviews.org

Triplet energy transfer is a key mechanism in many photocycloadditions. In this process, a photosensitizer is excited to its triplet state by light and then transfers this energy to the diene substrate. This excited triplet state of the diene then undergoes cyclization to form the bicyclo[2.1.1]hexane product. nih.govorganic-chemistry.org

Thioxanthone derivatives, such as 2-isopropylthioxanthone (B132848) (ITX), have been employed as effective triplet sensitizers for these transformations. rsc.org Irradiation of a diene precursor in the presence of ITX using a 365 nm LED light source can afford the desired bicyclo[2.1.1]hexane product. rsc.org This method highlights the importance of selecting a photosensitizer with a triplet energy higher than that of the diene to ensure efficient energy transfer. rsc.org The mechanism is believed to involve the formation of a diradical intermediate which then collapses to the final product. organic-chemistry.org

Photolytic Ring Contraction of Bicyclo[2.2.1]heptane Derivatives

An alternative photochemical route to the bicyclo[2.1.1]hexane system involves the ring contraction of a bicyclo[2.2.1]heptane precursor. This transformation can be achieved through photolysis, where the absorption of light leads to the cleavage of a carbon-carbon bond and subsequent rearrangement to the more strained bicyclo[2.1.1]hexane skeleton.

For instance, the photolysis of 5,6-dimethylenebicyclo[2.2.1]heptan-2-one in pentane (B18724) at -30 °C using a 253.7 nm light source has been shown to produce 2,3-dimethylenebicyclo[2.1.1]hexane. thieme-connect.de This reaction, however, can be accompanied by the formation of polymeric byproducts. thieme-connect.de Another example is the photochemically induced decarbonylation of bicyclo[2.2.1]heptan-2-one derivatives to yield the corresponding bicyclo[2.1.1]hexanes.

Strain-Release Driven Annulation and Cycloaddition Reactions

The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for the synthesis of bicyclo[2.1.1]hexane systems. The release of this strain provides a powerful thermodynamic driving force for the formation of the bicyclo[2.1.1]hexane core through cycloaddition and annulation reactions.

Cycloadditions Involving Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes can undergo formal [2π+2σ] cycloadditions with various π-systems to construct the bicyclo[2.1.1]hexane framework. nih.govrsc.org These reactions involve the cleavage of the central σ-bond and one of the peripheral σ-bonds of the BCB.

Lewis acid catalysis is often employed to facilitate these cycloadditions. For example, the reaction of BCBs with enamides in the presence of a Lewis acid provides a mild and scalable route to 2-aminobicyclo[2.1.1]hexanes. rsc.org Similarly, a copper(I) catalyst can promote the formal cycloaddition of BCB amides with azadienes to furnish bicyclo[2.1.1]hexanes with high efficiency and chemoselectivity. nih.gov In this case, the copper catalyst is believed to favor a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization. nih.gov

Furthermore, hexafluoroisopropanol (HFIP) has been shown to promote the formal [2π+2σ] cycloaddition of BCBs with α-cyano chalcones. rsc.org In this system, HFIP is proposed to act as a hydrogen-bond donor, activating both substrates and stabilizing the carbocationic intermediates. rsc.org

BCB DerivativeReaction PartnerCatalyst/PromoterProduct Type
Bicyclo[1.1.0]butane amideAzadieneCu(CH3CN)4BF4Bicyclo[2.1.1]hexane
Bicyclo[1.1.0]butaneEnamideLewis Acid2-Aminobicyclo[2.1.1]hexane
Bicyclo[1.1.0]butaneα-Cyano chalconeHFIPBicyclo[2.1.1]hexane

This table summarizes various cycloaddition reactions of bicyclo[1.1.0]butanes leading to bicyclo[2.1.1]hexane derivatives. nih.govrsc.orgrsc.org

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions offer another powerful avenue for the construction of the bicyclo[2.1.1]hexane framework. One of the most established methods is the intramolecular [2+2] cycloaddition of 1,5-dienes, typically induced by photolysis. rsc.orgchemrxiv.org

A notable example is the synthesis of bicyclo[2.1.1]hexanes via an intramolecular formal (3+2) cycloaddition of allylated cyclopropanes that bear a 4-nitrobenzimine substituent. nih.gov This transformation tolerates both activated and unactivated alkenes. nih.gov

Reductive and Rearrangement-Based Syntheses

In addition to cycloaddition strategies, reductive and rearrangement-based methods provide alternative pathways to the bicyclo[2.1.1]hexane core.

Nitrous Acid Deamination of Bridgehead Amino Alcohols

A classic non-photolytic method for generating the bicyclo[2.1.1]hexane system involves the nitrous acid deamination of a bridgehead amino alcohol. acs.org This reaction proceeds through a ring contraction mechanism. For instance, the deamination of a bridgehead amino alcohol derived from the bicyclo[2.2.1]heptane system leads to the formation of a bicyclo[2.1.1]hexane derivative. acs.org This rearrangement has proven to be a useful synthetic route to this strained polycyclic system. acs.org

Sequential Pinacol (B44631) Coupling and Acid-Catalyzed Pinacol Rearrangement

A robust, two-step methodology has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, which are valuable precursors to compounds like bicyclo[2.1.1]hexane-1-carbaldehyde. This sequence involves a samarium(II) iodide (SmI₂)-mediated transannular pinacol coupling followed by an acid-catalyzed pinacol rearrangement. nih.govacs.org

The synthesis commences with cyclobutanedione derivatives, which can be prepared from commercially available 3-oxocyclobutane-1-carboxylic acid. nih.govchemistryviews.org These diones undergo an intramolecular pinacol coupling reaction promoted by SmI₂ in tetrahydrofuran (B95107) (THF). This step facilitates a transannular carbon-carbon bond formation, yielding a bicyclo[2.1.1]hexane-1,2-diol intermediate.

Subsequent treatment of the vicinal diol with a Brønsted acid, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in dichloromethane (B109758) (DCM), instigates a pinacol rearrangement. nih.govchemistryviews.org This acid-catalyzed step results in the formation of the desired 1-substituted bicyclo[2.1.1]hexan-2-one scaffold with a wide range of possible substituents at the C1 position. acs.org The resulting ketone can then be transformed into the corresponding aldehyde.

The scope of this transformation has been demonstrated with various substituents, affording the products in moderate to good yields.

Table 1: Scope of the Sequential Pinacol Coupling and Rearrangement

Entry R Group Yield (%)
1 4-F-Ph 78
2 4-Cl-Ph 85
3 4-Br-Ph 81
4 3-MeO-Ph 75
5 2-Thienyl 64
6 Cyclohexyl 55
7 n-Butyl 60

Yields reported for the two-step sequence (coupling and rearrangement). Data sourced from studies on 1-substituted bicyclo[2.1.1]hexan-2-ones synthesis. nih.govacs.org

Modular and Convergent Synthetic Routes to Disubstituted Bicyclo[2.1.1]hexanes

Modular and convergent strategies are highly sought after as they allow for the rapid generation of diverse compound libraries from a common intermediate. For disubstituted bicyclo[2.1.1]hexanes, photochemical methods and late-stage functionalization have emerged as powerful tools. rsc.orgchemrxiv.org

One efficient modular approach utilizes an intramolecular [2+2] photocycloaddition. rsc.orgchemrxiv.org This strategy begins with readily prepared acyclic precursors, such as substituted hexa-1,5-dien-3-ones, which are irradiated with blue LEDs in the presence of a photocatalyst like Ir[dF(CF₃)ppy]₂(dtbpy)PF₆. This reaction constructs the bicyclo[2.1.1]hexane core, yielding a 1,2-disubstituted ketone. The ketone functionality serves as a versatile handle for further derivatization, allowing for the introduction of various functional groups through transformations like Wittig reactions, reductions, and additions of nucleophiles. chemrxiv.org

This modularity is enhanced by late-stage functionalization of aromatic substituents on the bicyclo[2.1.1]hexane core. For instance, Suzuki cross-coupling reactions can be employed to introduce new aryl groups, or nitration can be performed to add functionality to a phenyl ring, providing access to a wide array of analogues from a single bicyclic precursor. chemrxiv.org

Yields refer to the multi-step sequence to obtain the bicyclo[2.1.1]hexanone intermediate. Data sourced from studies on modular synthesis. chemrxiv.org

Another convergent approach focuses on the functionalization of bicyclo[1.1.0]butanes to access 1,2-disubstituted bicyclo[2.1.1]hexanes. nih.gov This method provides access to linkers containing two distinct functional groups, suitable for medicinal chemistry applications.

Enantioselective Catalytic Strategies for Bicyclo[2.1.1]hexane Scaffolds

The development of enantioselective methods is crucial, as the absolute configuration of the bicyclo[2.1.1]hexane core can significantly impact biological activity. chemrxiv.orgchemrxiv.org Catalytic strategies have been devised to control the stereochemistry during the formation of the bicyclic scaffold.

A prominent strategy for synthesizing enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes involves a Lewis acid-catalyzed intramolecular [2+2] photocycloaddition. chemrxiv.orgchemrxiv.org Chiral rhodium-based Lewis acids have been successfully employed to catalyze the cycloaddition of α,β-unsaturated acyl pyrazoles, affording the bicyclic products in high yields and excellent enantioselectivities. chemrxiv.org This method provides access to both enantiomers of the drug analogues, which have shown markedly different effects in cytotoxicity studies. nih.gov

For analogous aza-bicyclo[2.1.1]hexane systems, an asymmetric organocatalytic approach has been reported. acs.org This method utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the formal cycloaddition between bicyclo[1.1.0]butanes and N-aryl imines. This reaction proceeds under mild conditions and generates chiral aza-bicyclo[2.1.1]hexanes with very high enantioselectivity. acs.org

Table 3: Enantioselective Catalysis for Bicyclic Scaffolds

Catalyst/Method Substrate Type Product Type Enantioselectivity
Rhodium-Lewis Acid / Photocatalysis α,β-Unsaturated Acyl Pyrazole (B372694) 1,5-Disubstituted Bicyclo[2.1.1]hexane Up to 99% ee
IDPi Brønsted Acid / Organocatalysis Bicyclo[1.1.0]butane + N-Aryl Imine Azabicyclo[2.1.1]hexane Up to 99:1 er

Data sourced from studies on enantioselective synthesis of bicyclo[2.1.1]hexane and aza-bicyclo[2.1.1]hexane systems. chemrxiv.orgacs.org

These enantioselective strategies highlight the progress in accessing stereochemically defined bicyclo[2.1.1]hexane scaffolds, which is essential for their application in the design of new chiral drugs.

Elaboration and Functionalization Strategies of Bicyclo 2.1.1 Hexane 1 Carbaldehyde and Its Core

Transformations of Carbonyl and Carboxyl Functionalities

The aldehyde group in bicyclo[2.1.1]hexane-1-carbaldehyde and the corresponding ketone and carboxylic acid derivatives are versatile handles for a wide range of chemical transformations. These include oxidation, reduction, nucleophilic additions, condensation reactions, olefinations, and the hydrogenation of unsaturated derivatives, each providing a pathway to new and complex molecular architectures.

The oxidation of the aldehyde functionality to a carboxylic acid is a fundamental transformation that provides a key intermediate for further derivatization, such as amide bond formation. The Pinnick oxidation is a highly effective method for this conversion, known for its mild conditions and tolerance of various functional groups. rsc.orgsoton.ac.uk

In a specific example, 1-phenylbicyclo[2.1.1]hexane-2-carbaldehyde was quantitatively converted to 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid. rsc.orgrsc.org This reaction is typically carried out using sodium chlorite (B76162) (NaClO2) as the oxidant in the presence of a phosphate (B84403) buffer and a chlorine scavenger. rsc.org

Table 1: Oxidation of 1-Phenylbicyclo[2.1.1]hexane-2-carbaldehyde rsc.orgrsc.org
SubstrateReagents and ConditionsProductYield
1-Phenylbicyclo[2.1.1]hexane-2-carbaldehydeNaClO2, NaH2PO4, 30% H2O2, CH3CN/H2O, room temperature, 3 h1-Phenylbicyclo[2.1.1]hexane-2-carboxylic acidQuantitative

The reduction of the carbonyl group in bicyclo[2.1.1]hexane derivatives provides access to the corresponding primary and secondary alcohols. These alcohols are valuable intermediates for further functionalization. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for the reduction of ketones to secondary alcohols, offering high yields and mild reaction conditions. rsc.org For the reduction of aldehydes to primary alcohols, stronger reducing agents like lithium aluminum hydride (LiAlH4) can be employed, often with excellent diastereoselectivity. nih.gov

Table 2: Reduction of Bicyclo[2.1.1]hexane Carbonyl Compounds
SubstrateReagents and ConditionsProductYield/SelectivityReference
1-Phenylbicyclo[2.1.1]hexan-2-oneNaBH4, MeOH1-Phenylbicyclo[2.1.1]hexan-2-olQuantitative rsc.org
1-(4-Bromophenyl)bicyclo[2.1.1]hexan-2-oneNaBH4, MeOH1-(4-Bromophenyl)bicyclo[2.1.1]hexan-2-ol90% rsc.org
1-(p-Tolyl)bicyclo[2.1.1]hexan-2-oneNaBH4, MeOH1-(p-Tolyl)bicyclo[2.1.1]hexan-2-ol93% rsc.org
Bicyclo[2.1.1]hexane derivative (3a)LiAlH4Bicyclo[2.1.1]hexan-1-ylmethanol (5)>20:1 dr nih.gov

The carbonyl group of bicyclo[2.1.1]hexane aldehydes and ketones is susceptible to nucleophilic attack by organometallic reagents and other nucleophiles, leading to the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Grignard reagents, such as methylmagnesium bromide (MeMgBr), readily add to the carbonyl to form tertiary alcohols. rsc.orgrsc.org Another important transformation is the addition of trimethylsilyl (B98337) cyanide (TMS-CN), which, after hydrolysis, yields cyanohydrins. These cyanohydrins are versatile intermediates that can be further transformed into α-hydroxy acids or α-amino acids. rsc.orgrsc.org

Table 3: Nucleophilic Addition to 1-Phenylbicyclo[2.1.1]hexan-2-one rsc.orgrsc.org
NucleophileReagents and ConditionsProductYield
TMS-CN1) TMS-CN, ZnI2, CH2Cl2, 0 °C to rt, 4 h 2) HCl, THF/H2O, rt, 3 h2-Hydroxy-1-phenylbicyclo[2.1.1]hexane-2-carbonitrile93% (over two steps)
MeMgBrMeMgBr, THF2-Methyl-1-phenylbicyclo[2.1.1]hexan-2-olNot reported

The aldehyde and ketone functionalities on the bicyclo[2.1.1]hexane core can undergo condensation reactions with amines and their derivatives to form imines and enamines, or with active methylene (B1212753) compounds in aldol-type reactions. A notable application is the condensation with amino acid esters or amines to produce bicyclo[2.1.1]hexane-1-carboxamide derivatives, which demonstrates the synthetic utility of these scaffolds in constructing more complex, biologically relevant molecules. nih.gov

For instance, a bicyclo[2.1.1]hexane derivative has been shown to react with glycine (B1666218) methyl ester or benzylamine (B48309) to yield the corresponding carboxamides, highlighting the flexibility of this synthetic approach. nih.gov

Table 4: Condensation Reactions of a Bicyclo[2.1.1]hexane Derivative nih.gov
ReactantProduct Type
Glycine methyl esterBicyclo[2.1.1]hexane-1-carboxamide derivative
BenzylamineBicyclo[2.1.1]hexane-1-carboxamide derivative

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the carbonyl group of bicyclo[2.1.1]hexane aldehydes and ketones into alkenes. rsc.orgwikipedia.org These reactions introduce unsaturation, providing a handle for further functionalization through various alkene transformations.

The Wittig reaction, utilizing a phosphonium (B103445) ylide, can be employed to introduce a methylene group. rsc.org The HWE reaction, which uses a phosphonate (B1237965) carbanion, is particularly useful for creating α,β-unsaturated esters, which are valuable for subsequent reactions like Michael additions or hydrogenations. rsc.orgnih.gov

Table 5: Olefination of 1-Phenylbicyclo[2.1.1]hexan-2-one rsc.orgrsc.org
Reaction TypeReagents and ConditionsProductYield
Wittig(Methoxymethyl)triphenylphosphonium chloride, KOtBu, THF, -78 °C to rt2-(Methoxymethylene)-1-phenylbicyclo[2.1.1]hexaneNot reported
HWE(OEt)2P(O)CH2CO2Et, NaH, THFEthyl (1-phenylbicyclo[2.1.1]hexan-2-ylidene)acetateNot reported

The double bonds introduced via olefination reactions can be selectively reduced through catalytic hydrogenation. This step is crucial for accessing saturated bicyclo[2.1.1]hexane derivatives, which are often the desired final products in the context of creating benzene (B151609) bioisosteres. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, typically carried out under a hydrogen atmosphere. rsc.org

For example, the hydrogenation of ethyl (1-phenylbicyclo[2.1.1]hexan-2-ylidene)acetate using Pd/C as a catalyst under one bar of hydrogen gas leads to the formation of the corresponding saturated acetate. rsc.org

Table 6: Hydrogenation of Unsaturated Bicyclo[2.1.1]hexane Derivatives rsc.orgacs.org
SubstrateReagents and ConditionsProductYield
Ethyl (1-phenylbicyclo[2.1.1]hexan-2-ylidene)acetateH2 (1 bar), Pd/C, MeOH, rt, overnightEthyl (1-phenylbicyclo[2.1.1]hexan-2-yl)acetateNot reported
Unsaturated FBCH scaffoldPd/C-catalyzed selective hydrogenationSaturated sp3-rich scaffold66%

C-H Functionalization Methodologies on the Bicyclo[2.1.1]hexane Framework

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy for modifying the bicyclo[2.1.1]hexane core. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, offering a more streamlined route to diverse derivatives. nih.gov

Palladium-catalyzed C-H activation has been successfully employed for the functionalization of the bicyclo[2.1.1]hexane skeleton. nih.govresearchgate.net One notable strategy involves the use of a directing group, such as 8-aminoisoquinoline (B1282671) (AQ), to guide the palladium catalyst to a specific C-H bond. nih.gov For instance, a bicyclo[2.1.1]hexane carboxylic acid can be converted to an amide bearing the AQ directing group. nih.govresearchgate.net This allows for the palladium-catalyzed arylation of the C-H bond at the γ-position with good diastereoselectivity. nih.gov The selectivity is attributed to the positioning of the palladium complex, which brings it in close proximity to the targeted C-H bond. nih.gov This methodology has been used to introduce various aryl and heteroaryl groups onto the bicyclic framework. researchgate.net

Another approach to C-H functionalization is the iridium-catalyzed borylation of bridgehead tertiary C-H bonds. escholarship.orgchemrxiv.orgchemrxiv.org This method is highly selective and tolerates a wide array of functional groups, making it suitable for late-stage modification of complex molecules. escholarship.orgchemrxiv.org The resulting boronic esters are versatile intermediates that can be further elaborated through various cross-coupling reactions. escholarship.org

Table 1: Examples of Directed C-H Functionalization on the Bicyclo[2.1.1]hexane Framework

Catalyst/ReagentDirecting GroupFunctionalizationReference
Palladium8-aminoisoquinoline (AQ)Arylation nih.gov
IridiumNone (undirected)Borylation escholarship.orgchemrxiv.org

Stereoselective Derivatization Strategies

The inherent chirality of many substituted bicyclo[2.1.1]hexane derivatives necessitates the development of stereoselective synthetic methods to control their three-dimensional architecture. chemrxiv.org

Diastereoselective transformations are crucial for controlling the relative stereochemistry of substituents on the bicyclo[2.1.1]hexane core. For example, the reduction of a ketone on a bicyclo[2.1.1]hexane system can proceed with high diastereoselectivity. nih.gov Similarly, palladium-catalyzed directed C-H functionalization has been shown to afford products with good control of diastereoselectivity. nih.gov The stereochemical outcome of these reactions is often influenced by the rigid, strained nature of the bicyclic framework, which directs the approach of reagents from the less sterically hindered face.

The synthesis of enantioenriched bicyclo[2.1.1]hexane derivatives is a key area of research, as the absolute configuration can significantly impact biological activity. chemrxiv.org Several catalytic asymmetric methods have been developed to achieve this. One approach is the Lewis acid-catalyzed enantioselective intramolecular [2+2] photocycloaddition. chemrxiv.org This method has been used to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org Another powerful strategy is the catalytic intermolecular asymmetric [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with various partners, which provides access to highly substituted and enantioenriched bicyclo[2.1.1]hexanes. acs.orgacs.org Chiral ligands, such as bisoxazolines (Box), are often employed to induce high levels of enantioselectivity in these transformations. acs.orgacs.org

Table 2: Strategies for Enantioenriched Bicyclo[2.1.1]hexane Synthesis

MethodCatalyst/ReagentKey FeatureReference
Intramolecular [2+2] PhotocycloadditionLewis AcidAsymmetric catalysis chemrxiv.org
Intermolecular [2π + 2σ] CycloadditionLewis Acid with Chiral Ligands (e.g., Box)High enantio- and diastereoselectivity acs.orgacs.org

Late-Stage Functionalization Approaches for Diversity-Oriented Synthesis

Late-stage functionalization (LSF) is a powerful strategy for rapidly generating a diverse library of analogs from a common bicyclo[2.1.1]hexane intermediate. rsc.orgchemrxiv.org This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The bicyclo[2.1.1]hexane core, often containing a handle like a carbonyl group, can be subjected to a variety of transformations. For example, a ketone can be converted to an alkene via a Wittig or Horner-Wadsworth-Emmons reaction. chemrxiv.org The resulting alkene can be further modified, for instance, through hydrogenation. chemrxiv.org The carbonyl group itself can be a point of divergence, reacting with nucleophiles like Grignard reagents or TMS-CN to introduce new substituents. rsc.orgchemrxiv.org The aldehyde can be oxidized to a carboxylic acid, which serves as a versatile handle for amide bond formation, esterification, or decarboxylative couplings. rsc.orgchemrxiv.org

Furthermore, aromatic rings appended to the bicyclo[2.1.1]hexane scaffold can be functionalized using modern synthetic methods. For example, "thianthrenation" can be used for para-selective functionalization, while nitration can provide ortho-substituted products. chemrxiv.org Suzuki cross-coupling reactions are also well-tolerated, allowing for the introduction of various aryl groups. chemrxiv.org These LSF strategies enable the exploration of a broad chemical space around the bicyclo[2.1.1]hexane core from a single advanced intermediate. rsc.orgchemrxiv.org

Mechanistic Investigations and Advanced Theoretical Studies of Bicyclo 2.1.1 Hexane Systems

Elucidation of Reaction Mechanisms in Bicyclo[2.1.1]hexane Synthesis

The synthesis of the bicyclo[2.1.1]hexane core is often achieved through complex cycloaddition and rearrangement reactions. Elucidating the precise pathways of these transformations is key to optimizing reaction conditions and expanding their substrate scope.

Triplet Pathway Analysis in Photocycloadditions

Photocycloadditions represent a powerful method for constructing the bicyclo[2.1.1]hexane framework. acs.orgnih.gov A visible light-driven approach utilizing an intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives has been shown to produce bicyclo[2.1.1]hexanes in good to high yields. acs.orgnih.govorganic-chemistry.org Mechanistic studies suggest that this transformation proceeds through a triplet pathway. organic-chemistry.org The reaction is enabled by triplet energy transfer from a photocatalyst, such as an iridium complex, to the styrene substrate. organic-chemistry.org This energy transfer populates the triplet state of the diene, which then undergoes cyclization to form the bicyclic product. nih.gov The use of triplet quenchers, like isoprene, has been shown to inhibit the reaction, providing further evidence for the involvement of a triplet intermediate. nih.gov

Radical Pathway Evaluation in Catalytic Reactions

Catalytic methods for synthesizing bicyclo[2.1.1]hexanes have also been explored, with investigations into the involvement of radical pathways. researchgate.net In some catalytic systems, the introduction of radical trapping reagents has been used to probe the reaction mechanism. nih.gov For instance, in the copper(I)- and gold(I)-catalyzed reactions of bicyclo[1.1.0]butane amides with azadienes, the absence of inhibition by radical traps suggests that a radical pathway is not the primary mechanism. nih.gov Conversely, SmI2-catalyzed processes are supported by a radical-relay mechanism, as indicated by both experimental and computational studies. manchester.ac.uk Similarly, a photoinduced intermolecular [2σ+2π] cycloaddition between bicyclo[1.1.0]butanes and alkenes, mediated by a Ti(Salen) photocatalytic system, is proposed to proceed through the cleavage of the central C-C bond in the bicyclo[1.1.0]butane to generate radical intermediates. researchgate.net

Stepwise Ring-Opening/Intramolecular Cyclization Pathways

A stepwise mechanism involving ring-opening followed by intramolecular cyclization is another key pathway in the formation of bicyclo[2.1.1]hexane systems. researchgate.net This is particularly relevant in reactions starting from bicyclo[1.1.0]butanes (BCBs). For example, in the copper(I)-catalyzed reaction of BCB amides with azadienes, computational studies suggest that a stepwise ring-opening of the BCB to form a copper complex intermediate is energetically preferred over a concerted cycloaddition. nih.gov This intermediate then undergoes a rapid intramolecular cyclization to yield the bicyclo[2.1.1]hexane product. nih.gov This stepwise pathway has also been proposed for Lewis acid-catalyzed formal (3+2) cycloadditions between silyl (B83357) enol ethers and BCBs. researchgate.net

Interconversion Studies of Reaction Products

In some synthetic routes to bicyclo[2.1.1]hexanes, the potential for interconversion between different products is a critical consideration. Studies have been conducted to determine if the desired bicyclo[2.1.1]hexane product can convert to other isomers under the reaction conditions. For instance, in the catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes, it was confirmed that the bicyclo[2.1.1]hexane product does not interconvert with the cyclobutene (B1205218) product under either the gold- or copper-catalyzed conditions, indicating the stability of the products once formed. nih.gov In other systems, such as the synthesis of bicyclic imines, product interconversion has been observed, with the ratio of epimers changing over time before reaching a stable distribution. researchgate.net This highlights the importance of understanding post-synthetic transformations.

Computational Chemistry Applications in Structural and Reactivity Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure and reactivity of bicyclo[2.1.1]hexane systems. These theoretical studies provide insights into reaction mechanisms and energetic preferences that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Energetic Preferences

DFT calculations have been widely used to investigate the energetic feasibility of different reaction pathways in the synthesis of bicyclo[2.1.1]hexanes. researchgate.netnih.gov For example, in the catalyst-controlled synthesis of bicyclo[2.1.1]hexanes versus cyclobutenes, DFT calculations were employed to understand the chemoselectivity. The calculations revealed that for the copper(I)-catalyzed reaction, a stepwise ring-opening/intramamolecular cyclization pathway is energetically favored, leading to the exclusive formation of the bicyclo[2.1.1]hexane product. nih.gov In contrast, for the gold(I)-catalyzed reaction, the calculations showed a competing pathway involving intramolecular proton transfer that leads to the cyclobutene product. nih.gov

DFT has also been instrumental in elucidating the regioselectivity of certain reactions. In a titanium-catalyzed [2σ+2π] cycloaddition, DFT calculations at the ωB97XD/def2-TZVPP/SMD//ωB97XD/def2-SVP level of theory correctly predicted the preference for the [2+2] cycloaddition product over the [4+2] product by a significant energy margin. nih.gov Furthermore, DFT calculations have been used to support radical-relay mechanisms in SmI2-catalyzed reactions. manchester.ac.uk These computational models provide a detailed picture of the transition states and intermediates, helping to rationalize experimental observations.

Table 1: Investigated Reaction Pathways in Bicyclo[2.1.1]hexane Synthesis

Reaction Type Proposed Pathway Key Findings
Photocycloaddition Triplet Pathway Enabled by triplet energy transfer from a photocatalyst; inhibited by triplet quenchers. organic-chemistry.orgnih.gov
Catalytic Cycloaddition Radical Pathway Evaluated with radical trapping agents; confirmed in some systems (e.g., SmI2-catalyzed) but not others (e.g., Cu(I)/Au(I)-catalyzed). nih.govmanchester.ac.uk
Bicyclo[1.1.0]butane Reactions Stepwise Ring-Opening/Intramolecular Cyclization Energetically preferred over concerted pathways in several catalytic systems. researchgate.netnih.gov

Table 2: Application of DFT in Bicyclo[2.1.1]hexane Research

Area of Investigation Computational Method Key Insights
Reaction Chemoselectivity DFT Explained the catalyst-dependent formation of either bicyclo[2.1.1]hexanes or cyclobutenes by comparing the energy profiles of competing pathways. nih.gov
Reaction Regioselectivity DFT (ωB97XD/def2-TZVPP) Predicted the observed preference for [2+2] over [4+2] cycloaddition products. nih.gov
Mechanistic Elucidation DFT Supported proposed radical-relay and stepwise ring-opening/cyclization mechanisms. nih.govmanchester.ac.uk

In Silico Studies of Molecular Interactions

Computational methods, particularly in silico studies, have become indispensable for predicting and understanding the molecular interactions of complex structures like bicyclo[2.1.1]hexane derivatives. researchgate.net Molecular docking simulations, for instance, are employed to evaluate how these rigid scaffolds fit into the active sites of enzymes and receptors, a critical aspect of drug design. scholaris.ca These computational analyses help in predicting the binding affinity and orientation of the molecule within a biological target.

For bicyclo[2.1.1]hexane systems, in silico studies often involve Density Functional Theory (DFT) calculations to determine optimized geometries and analyze electronic properties. escholarship.org These computational approaches have been instrumental in understanding the reactivity and stability of various substituted bicyclo[2.1.1]hexanes. chemrxiv.org For example, kinetic and computational studies on the borylation of bicyclo[2.1.1]hexanes have provided insights into the reaction mechanism, suggesting that the C–H bond cleavage has a modest barrier. chemrxiv.orgnih.gov

Furthermore, molecular dynamics simulations can reveal the conformational behavior of these molecules in different environments, assessing their stability under physiological conditions. While specific in silico interaction data for bicyclo[2.1.1]hexane-1-carbaldehyde is not extensively documented, the principles derived from studies on analogous bicyclic systems provide a robust framework for predicting its behavior. The introduction of a polar carbaldehyde group at the bridgehead is expected to significantly influence its interaction with biological macromolecules through hydrogen bonding and dipole-dipole interactions.

Strain Energy and Bond Angle Deformation Studies in Bicyclo[2.1.1]hexane

The bicyclo[2.1.1]hexane framework is characterized by significant ring strain, a consequence of its rigid, fused-ring structure. chemrxiv.org This strain is a combination of angle strain, arising from the deviation of bond angles from the ideal tetrahedral geometry, and torsional strain from eclipsed conformations. escholarship.org Computational studies have estimated the total strain energy for the parent bicyclo[2.1.1]hexane system to be approximately 44.8 kcal/mol. spirochem.com

The geometry of the bicyclo[2.1.1]hexane core features notable bond angle deformation. escholarship.org For instance, the bridgehead angle is significantly compressed. chemrxiv.org The introduction of substituents, such as a carbaldehyde group at a bridgehead position, can further modulate this inherent strain. A substituent can induce additional angle and torsional strain. For example, in a related bromomethyl-substituted oxabicyclo[2.1.1]hexane, the C-C-CH2Br angle expands to accommodate the substituent, and eclipsing interactions increase the torsional strain by approximately 3 kcal/mol. escholarship.org

The high degree of strain in bicyclo[2.1.1]hexane systems is a key determinant of their reactivity. The release of this strain can be a driving force in chemical transformations. libretexts.org

Table 1: Comparative Strain Energies of Bicyclic Hydrocarbons

CompoundStrain Energy (kcal/mol)
Bicyclo[1.1.0]butane64–66
Bicyclo[2.1.1]hexane~44.8
Bicyclo[2.2.1]heptane17.0
Bicyclo[2.2.2]octane12.9
Data compiled from various theoretical and experimental studies.

Conformational Analysis and its Impact on Reactivity and Biological Activity

One of the most significant features of the bicyclo[2.1.1]hexane scaffold is its conformational rigidity. libretexts.orgnih.gov Unlike more flexible aliphatic rings, the bridged structure of bicyclo[2.1.1]hexane locks it into a well-defined three-dimensional shape. nih.gov This conformational constraint has profound implications for its reactivity and biological activity.

The rigid nature of the bicyclo[2.1.1]hexane core makes it an attractive scaffold in medicinal chemistry, where it can serve as a bioisostere for substituted aromatic rings or other flexible moieties in drug molecules. enamine.netchemrxiv.org By replacing a flexible component with a rigid bicyclo[2.1.1]hexane unit, it is possible to lock a molecule into a specific bioactive conformation, potentially enhancing its potency and selectivity. researchgate.net For instance, 1,5-disubstituted bicyclo[2.1.1]hexanes have been successfully used as bioisosteres for ortho-substituted phenyl rings, leading to drug analogues with retained or even improved biological activity. researchgate.netnih.gov

The defined spatial arrangement of substituents on the bicyclo[2.1.1]hexane framework allows for precise control over the orientation of functional groups, which is crucial for effective interaction with biological targets. researchgate.net The reactivity of the scaffold is also influenced by its conformation. For example, the accessibility of different positions on the ring to reagents is dictated by the fixed geometry of the molecule. The introduction of a carbaldehyde group at the bridgehead position of bicyclo[2.1.1]hexane creates a derivative with a fixed orientation of the aldehyde functionality, which can be exploited in the design of molecules with specific biological activities or as a handle for further chemical modifications. spirochem.com

Research Applications of Bicyclo 2.1.1 Hexane Scaffolds in Advanced Molecular Science

Design and Synthesis of Conformationally Restricted Scaffolds

The bicyclo[2.1.1]hexane system is characterized by its rigid, three-dimensional structure, which imparts a high degree of conformational restriction. This rigidity is a desirable trait in the design of molecules for various applications, particularly in medicinal chemistry, as it can lead to improved binding affinity and selectivity for biological targets. digitellinc.comnih.gov The synthesis of these scaffolds often leverages photochemical reactions, such as the intramolecular [2+2] photocycloaddition of 1,5-dienes. chemrxiv.org This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexanes, which serve as valuable building blocks.

Recent advancements have focused on developing enantioselective synthetic routes to access specific stereoisomers of bicyclo[2.1.1]hexane derivatives. One such approach involves a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition, which has been shown to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. digitellinc.com This level of stereochemical control is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities.

Alternative synthetic strategies include pinacol (B44631) rearrangement reactions and the functionalization of bicyclo[1.1.0]butanes (BCBs). A two-step procedure combining a samarium(II) iodide-mediated transannular pinacol coupling with an acid-catalyzed pinacol rearrangement has been employed to prepare a range of 1-substituted bicyclo[2.1.1]hexan-5-ones. nih.gov Furthermore, the reaction of BCBs with various partners, such as alkenes, under photocatalytic conditions provides access to polysubstituted bicyclo[2.1.1]hexanes. rsc.org

The inherent strain and defined geometry of the bicyclo[2.1.1]hexane core make it an attractive replacement for more flexible carbocyclic systems, such as cyclopentane (B165970). By acting as a rigidified version of a 1,3-disubstituted cyclopentane, the 2,5-disubstituted bicyclo[2.1.1]hexane scaffold can lock in specific conformations, which can be advantageous for optimizing molecular interactions. digitellinc.com

Utilization in Bridged Scaffolds for Drug Discovery Research

In the realm of drug discovery, the bicyclo[2.1.1]hexane scaffold is increasingly recognized as a valuable bioisostere for substituted benzene (B151609) rings. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of planar aromatic rings with three-dimensional, saturated scaffolds like bicyclo[2.1.1]hexane can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. nih.govrsc.orgmanchester.ac.uk

Specifically, 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes have been identified as effective mimics for ortho- and para-substituted phenyl rings, respectively. nih.govnih.govresearchgate.net The rigid framework of the bicyclo[2.1.1]hexane core accurately positions substituents in space, mimicking the exit vectors of the corresponding aromatic systems. digitellinc.comacs.org

The synthesis of bridge-functionalized bicyclo[2.1.1]hexanes has further expanded their utility in medicinal chemistry. Photocatalytic cycloaddition reactions have enabled the creation of bicyclo[2.1.1]hexanes with various substitution patterns, including those that can act as bioisosteres for polysubstituted benzenes. rsc.orgnih.gov This allows for the exploration of chemical space that is not accessible with traditional aromatic systems. For instance, substituents can be placed on the bridging carbons of the scaffold, creating novel molecular geometries. rsc.org

The incorporation of heteroatoms, such as nitrogen, into the bicyclic framework to create structures like 2-azabicyclo[2.1.1]hexane, has also been explored. These aza-analogs have shown promise in improving drug-like properties, including solubility and metabolic clearance, in kinase inhibitors.

Development of Specialized Building Blocks for Diverse Chemical Synthesis

The bicyclo[2.1.1]hexane framework, particularly in the form of functionalized derivatives like bicyclo[2.1.1]hexane-1-carbaldehyde, serves as a versatile platform for the synthesis of a wide array of complex molecules. The aldehyde functionality provides a convenient handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. nih.govnih.govnih.govchemrxiv.org

For example, 1-substituted bicyclo[2.1.1]hexan-2-ones, which can be derived from precursors related to the target carbaldehyde, are valuable intermediates for generating various 1,2-disubstituted bicyclo[2.1.1]hexanes. nih.govchemrxiv.org These ketones can undergo a variety of reactions at the carbonyl group, such as nucleophilic additions and rearrangements, to introduce new substituents and expand the chemical diversity of the resulting products. nih.gov

The development of scalable and modular synthetic routes to these building blocks is crucial for their widespread application. nih.gov Efficient methods for producing both 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexane modules have been reported, often relying on photochemical [2+2] cycloadditions. nih.gov These building blocks can then be subjected to a range of downstream chemical modifications. For instance, the carbonyl group of a bicyclo[2.1.1]hexane ketone can be converted to a carboxylic acid, which in turn can be used for amide couplings, esterifications, or decarboxylative cross-coupling reactions. nih.gov

Furthermore, catalyst-controlled divergent synthesis strategies have been developed to selectively produce either bicyclo[2.1.1]hexanes or cyclobutenes from the same starting materials, bicyclo[1.1.0]butane amides. rsc.org This highlights the versatility of these strained systems in generating a variety of valuable chemical scaffolds. The resulting multifunctionalized bicyclo[2.1.1]hexane products can be readily scaled up and undergo diverse transformations, including reductions to alcohols, hydrolysis to carboxylic acids, and reactions with Grignard reagents to form tertiary alcohols. rsc.org

Modulation of Enzyme Activity and Receptor Binding through Bicyclo[2.1.1]hexane Incorporation

The rigid, three-dimensional nature of the bicyclo[2.1.1]hexane scaffold makes it a powerful tool for modulating the biological activity of molecules by influencing their interaction with enzymes and receptors. By replacing a flexible or planar moiety, such as a phenyl group, with a conformationally constrained bicyclo[2.1.1]hexane, it is possible to lock the molecule into a specific bioactive conformation, leading to enhanced potency and selectivity. digitellinc.comnih.gov

A notable example is the incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of known fungicides as a bioisosteric replacement for an ortho-substituted benzene ring. In several cases, the resulting saturated analogs exhibited significant antifungal activity. For instance, the bicyclo[2.1.1]hexane analog of the fungicide boscalid (B143098) showed high antifungal activity against Aspergillus niger. nih.govrsc.org This demonstrates that the bicyclic scaffold can effectively mimic the spatial arrangement of the phenyl ring, allowing the molecule to retain its ability to bind to the target enzyme. nih.govrsc.org

The table below presents the antifungal activity of several fungicides and their bicyclo[2.1.1]hexane analogs against Aspergillus niger, measured as the diameter of the inhibition zone.

CompoundConcentration (μ g/disk )Inhibition Zone (mm)
Boscalid1025
Boscalid Analog (28)1018
Bixafen (B1247100)1030
Bixafen Analog (29)1015
Fluxapyroxad1028
Fluxapyroxad Analog (30)1020

In another study, a conformationally restricted analog of the neurotransmitter glutamate (B1630785), 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid (ABHxD-I), was synthesized and evaluated as a ligand for metabotropic glutamate receptors (mGluRs). ABHxD-I, which has a fixed, extended conformation, was found to be a potent agonist at several mGluR subtypes, even more potent than the endogenous ligand glutamate at some receptors. acs.org This highlights how the rigid scaffold can enforce a conformation that is highly favorable for receptor binding.

However, the incorporation of a bicyclo[2.1.1]hexane does not always lead to enhanced activity. In a study of potential nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, derivatives of 2-azabicyclo[2.1.1]hexane showed no binding affinity at the α4β2 and α3β4 nAChR subtypes. acs.org This underscores the importance of the specific molecular context and the precise geometric fit between the ligand and the binding site.

Investigation of Physicochemical Property Modulation

The introduction of a bicyclo[2.1.1]hexane scaffold into a molecule can significantly alter its physicochemical properties, which are critical for its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Key properties that are often modulated include solubility, lipophilicity, and metabolic stability. nih.govrsc.orgnih.gov

Solubility: Replacing a planar aromatic ring with a three-dimensional, saturated bicyclo[2.1.1]hexane scaffold can lead to an increase in aqueous solubility. For example, the replacement of the ortho-benzene ring in the drug conivaptan (B1669423) with a 1,2-disubstituted bicyclo[2.1.1]hexane resulted in a threefold increase in solubility (from 5 µM to 14 µM). nih.govrsc.org Similarly, the bicyclo[2.1.1]hexane analog of lomitapide (B243) showed a dramatic sixfold increase in solubility (from 3 µM to 18 µM). nih.govrsc.org However, this effect is not universal, as the bicyclo[2.1.1]hexane analog of bixafen exhibited reduced solubility. nih.govrsc.org The incorporation of a heteroatom, such as in 2-oxabicyclo[2.1.1]hexanes, has been shown to dramatically improve water solubility in some cases. nih.gov

Lipophilicity: Lipophilicity, often expressed as logP or logD, is a key determinant of a molecule's ability to cross cell membranes. The replacement of an aromatic ring with a bicyclo[2.1.1]hexane scaffold generally leads to a decrease in lipophilicity. For instance, replacing the ortho-benzene ring in five different bioactive compounds with a 1,2-disubstituted bicyclo[2.1.1]hexane led to a decrease in the calculated lipophilicity (cLogP) by 0.7 to 1.2 units. nih.govrsc.org

Metabolic Stability: The metabolic stability of a compound is its susceptibility to being broken down by enzymes in the body. The effect of incorporating a bicyclo[2.1.1]hexane scaffold on metabolic stability is more complex and appears to be highly dependent on the specific molecular context. In the case of conivaptan, the bicyclo[2.1.1]hexane analog showed increased metabolic stability, with the intrinsic clearance (CLint) decreasing from 31 µL min⁻¹ mg⁻¹ to 12 µL min⁻¹ mg⁻¹. nih.govrsc.org Conversely, for lomitapide, bixafen, and fluxapyroxad, the incorporation of the bicyclic scaffold led to a dramatic decrease in metabolic stability. nih.govrsc.org

The following table summarizes the changes in physicochemical properties upon replacing an ortho-substituted benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane scaffold in several bioactive compounds.

Parent CompoundParent Solubility (µM)Analog Solubility (µM)Parent cLogPAnalog cLogPParent CLint (µL min⁻¹ mg⁻¹)Analog CLint (µL min⁻¹ mg⁻¹)
Conivaptan5145.84.63112
Lomitapide3186.95.815>100
Boscalid11353.02.32629
Bixafen3043.42.510>100
Fluxapyroxad25273.12.41245

These findings highlight the potential of the bicyclo[2.1.1]hexane scaffold to fine-tune the physicochemical properties of molecules, offering a valuable strategy for optimizing drug candidates. rsc.org

Q & A

Q. Experimental Design :

  • Compare IC₅₀ values of bicyclo[2.1.1]hexane derivatives against flexible analogs in enzyme assays.
  • Use molecular docking to assess binding pose differences .

Advanced: What strategies optimize regioselective functionalization of this compound?

Methodological Answer:
Functionalization challenges arise from steric hindrance and electronic effects. Effective strategies include:

  • Directed C–H activation : Use transition-metal catalysts (e.g., Pd or Ru) with directing groups (e.g., pyridine or amides) to target bridgehead positions.
  • Electrophilic substitution : Introduce halogens (e.g., F or Cl) at C4 via NBS or Selectfluor under radical conditions .
  • Aldehyde derivatization : Convert –CHO to oximes or hydrazones for click chemistry applications.
    Example : Fluorination at C4 increased metabolic stability by 3-fold in pharmacokinetic studies .

Advanced: How to resolve contradictions in reported synthetic yields for bicyclo[2.1.1]hexane derivatives?

Methodological Answer:
Discrepancies often stem from subtle variations in reaction conditions. Systematic approaches include:

  • Control experiments : Test variables like solvent purity, oxygen levels (for photochemical steps), and catalyst loading.
  • In situ monitoring : Use HPLC or GC-MS to track intermediates and optimize reaction timelines.
  • Reproducibility protocols : Standardize quenching methods (e.g., rapid cooling vs. gradual) to minimize side reactions.
    Case Study : Liu and Hammond (1967) reported 45% yield for photocyclization under N₂, while Ebisu et al. (1966) achieved 60% yield using degassed solvents .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Model transition states (e.g., Gaussian or ORCA) to predict regioselectivity in cycloadditions.
  • Molecular dynamics (MD) : Simulate solvent effects on conformational stability.
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates.
    Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Safety: What protocols ensure safe handling of this compound?

Methodological Answer:

  • Ventilation : Use fume hoods for all synthetic steps due to volatile aldehydes.
  • PPE : Wear nitrile gloves and safety goggles; avoid latex (permeability to aldehydes).
  • Spill management : Neutralize with sodium bisulfite solution (1:10 w/v) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.